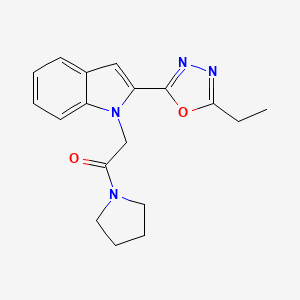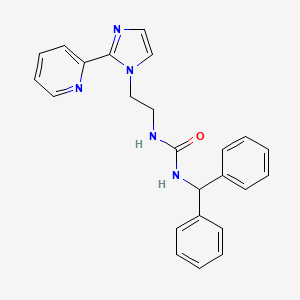![molecular formula C16H14N4O2 B2415240 N-([2,4'-bipiridin]-4-ilmetil)-5-metilisoxazol-4-carboxamida CAS No. 2034579-39-8](/img/structure/B2415240.png)
N-([2,4'-bipiridin]-4-ilmetil)-5-metilisoxazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that features a bipyridine moiety linked to an isoxazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and materials science. The bipyridine unit is known for its strong coordination ability with metal ions, making it a valuable ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide has a wide range of scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide typically involves the coupling of a bipyridine derivative with an isoxazole precursor. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the bipyridine core . The isoxazole ring can be introduced through cyclocondensation reactions involving electron-rich aromatic diamines and appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of bipyridine derivatives .
Análisis De Reacciones Químicas
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine unit can be oxidized to form bipyridinium salts.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bipyridine and isoxazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include bipyridinium salts, dihydro derivatives, and various substituted bipyridine and isoxazole compounds.
Mecanismo De Acción
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide involves its ability to coordinate with metal ions, forming stable complexes that can interact with various molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The bipyridine unit is particularly effective in binding to transition metals, which can facilitate redox reactions and other catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative known for its coordination chemistry applications.
4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties but different electronic characteristics.
Isoxazole Derivatives: Compounds containing the isoxazole ring, known for their bioactivity and stability.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide is unique due to the combination of the bipyridine and isoxazole moieties, which confer both strong coordination ability and bioactivity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science .
Propiedades
IUPAC Name |
5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-14(10-20-22-11)16(21)19-9-12-2-7-18-15(8-12)13-3-5-17-6-4-13/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQGJHRDHRHWOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2415167.png)

![4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide](/img/structure/B2415170.png)
![N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2415171.png)
![3-amino-N-(2,4-difluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2415172.png)
![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2415177.png)


